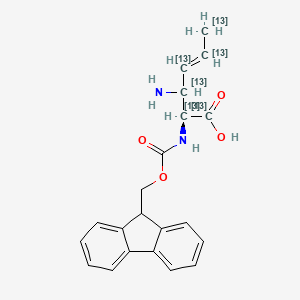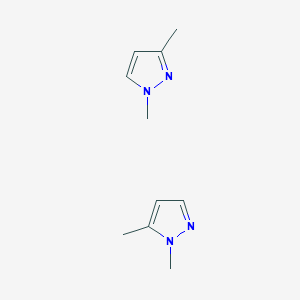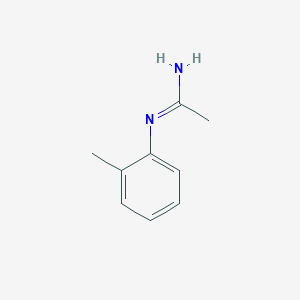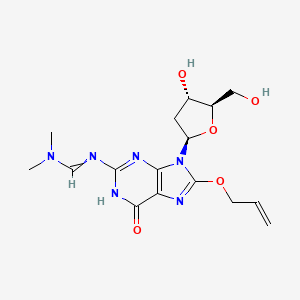![molecular formula C10H8Br2N2O B13841811 [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine atoms at positions 5 and 2 of the pyrazole ring and the phenyl ring, respectively, and a hydroxymethyl group at position 4 of the pyrazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the brominated pyrazole with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group in [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Azides, thiocyanates
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromopyrazole: A compound with a similar pyrazole ring structure but with a single bromine atom at position 4.
5-Amino-1-(2-bromophenyl)pyrazole: A compound with an amino group at position 5 instead of a hydroxymethyl group.
Uniqueness
[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H8Br2N2O |
|---|---|
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
[5-bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-3-1-2-4-9(8)14-10(12)7(6-15)5-13-14/h1-5,15H,6H2 |
Clave InChI |
VYCJRYJBNACGJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=C(C=N2)CO)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)

![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)

![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)




![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
